Product packaging for 3-Methoxy-2-methylquinoline-4-carbonitrile(Cat. No.:CAS No. 855754-09-5)

3-Methoxy-2-methylquinoline-4-carbonitrile

Cat. No.: B11900475
CAS No.: 855754-09-5
M. Wt: 198.22 g/mol
InChI Key: VUFQZDRZUGCUGW-UHFFFAOYSA-N
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Description

3-Methoxy-2-methylquinoline-4-carbonitrile (CAS 855754-09-5) is a quinoline-based chemical intermediate of significant interest in medicinal chemistry and anticancer research. This compound features a quinoline core substituted with a methoxy group, a methyl group, and a carbonitrile functional group, providing a versatile scaffold for further chemical modifications. Its primary research value lies in its role as a key precursor in the design and synthesis of novel multi-target therapeutic agents. Scientific studies highlight the use of the quinoline-2-carbonitrile structure as a potent bioisostere for the 3,4,5-trimethoxyphenyl A-ring found in natural tubulin polymerization inhibitors like combretastatin A-4 (CA-4) . This substitution helps to overcome the metabolic instability (such as O-demethylation) and cis-to-trans isomerization associated with the natural product, leading to derivatives with improved metabolic stability and potent antiproliferative activity . Researchers are utilizing this compound to develop dual-target inhibitors that simultaneously inhibit tubulin polymerization and histone deacetylases (HDACs) . This innovative approach to multi-targeted therapy aims to synergistically inhibit tumor growth, improve therapeutic efficacy, and address the challenges of drug resistance in complex diseases, particularly in solid tumors . The product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O B11900475 3-Methoxy-2-methylquinoline-4-carbonitrile CAS No. 855754-09-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

855754-09-5

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-methoxy-2-methylquinoline-4-carbonitrile

InChI

InChI=1S/C12H10N2O/c1-8-12(15-2)10(7-13)9-5-3-4-6-11(9)14-8/h3-6H,1-2H3

InChI Key

VUFQZDRZUGCUGW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1OC)C#N

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 3-Methoxy-2-methylquinoline-4-carbonitrile by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis and Chemical Shift Assignment

Proton NMR (¹H NMR) spectroscopy identifies the chemical environment of all hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the protons of the methyl group, the methoxy (B1213986) group, and the aromatic quinoline (B57606) ring system.

The aromatic protons on the benzene (B151609) ring portion of the quinoline structure typically appear in the downfield region of the spectrum, generally between 7.0 and 9.0 ppm. The exact chemical shifts and coupling patterns (e.g., doublets, triplets) depend on their position and their interaction with adjacent protons. For instance, the proton at position 5 is often the most deshielded in similar quinoline systems.

The methoxy (–OCH₃) protons are expected to appear as a sharp singlet, typically in the range of 3.8 to 4.2 ppm. The methyl (–CH₃) group protons at position 2 will also produce a singlet, generally found further upfield, around 2.5 to 2.8 ppm. The integration of these signals would confirm the presence of three protons for each of these groups.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (4x) 7.0 - 9.0 m
OCH₃ 3.8 - 4.2 s
CH₃ 2.5 - 2.8 s

(s = singlet, m = multiplet)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum for this compound would display a series of peaks, each corresponding to a unique carbon atom.

The carbon atom of the nitrile group (C≡N) is characteristically found in the 115-125 ppm range. The carbon atoms of the quinoline ring will resonate in the aromatic region, typically from 120 to 160 ppm. The carbon attached to the methoxy group (C3) would be significantly affected by the oxygen atom, shifting it downfield. The quaternary carbons, such as C2, C4, and the ring junction carbons, would also be identifiable.

The methoxy carbon (–OCH₃) signal is expected around 55-65 ppm, while the methyl carbon (–CH₃) at C2 would appear further upfield, typically between 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=N (Nitrile) 115 - 125
Aromatic/Heteroaromatic C 120 - 160
OCH₃ 55 - 65

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

COSY spectra would reveal correlations between protons that are coupled to each other, which is instrumental in assigning the protons on the aromatic ring by tracing their connectivity.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the placement of the substituent groups by observing correlations from the methyl and methoxy protons to the quaternary carbons of the quinoline ring. For example, a correlation from the methoxy protons to C3 would confirm its position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit several characteristic absorption bands:

A sharp, strong absorption band around 2220-2240 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ .

Aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹ .

Stretching vibrations for the C-O-C bond of the methoxy group are typically observed in the 1050-1250 cm⁻¹ region.

C=C and C=N stretching vibrations within the quinoline ring system would produce a series of bands in the 1450-1620 cm⁻¹ region.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Nitrile (C≡N) Stretch 2220 - 2240
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
C-O-C (Ether) Stretch 1050 - 1250

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high precision, allowing for the confirmation of its elemental formula (C₁₂H₁₀N₂O).

The mass spectrum would show a molecular ion peak [M]⁺ corresponding to the exact mass of the compound. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for quinoline derivatives may include the loss of the methyl group (a loss of 15 Da), the methoxy group (a loss of 31 Da), or cleavage of the quinoline ring system under electron ionization conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands characteristic of the quinoline chromophore. 182.160.97scielo.org.za

Quinoline systems generally exhibit multiple absorption bands resulting from π→π* transitions within the aromatic system. researchgate.net The presence of substituents like the methoxy and nitrile groups can cause shifts in the absorption maxima (λ_max) to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths and can also affect the intensity of the absorption. Typically, quinoline derivatives show strong absorptions in the range of 220-350 nm. researchgate.net

Table 4: List of Chemical Compounds

Compound Name
This compound
Ethanol

X-ray Diffraction (XRD) for Single Crystal Structure Determination

Analysis of a single crystal of this compound using X-ray diffraction would be the authoritative technique to determine its molecular structure and crystalline arrangement. However, at present, the specific crystallographic data for this compound, including its crystal system, space group, and detailed intermolecular interactions, have not been deposited in publicly accessible databases such as the Cambridge Crystallographic Data Centre (CCDC).

The scientific literature contains detailed structural analyses of closely related quinoline derivatives, which can offer insights into the potential structural characteristics of this compound. For instance, studies on compounds like methyl 4-methoxy-2-(methylthio)quinoline-3-carboxylate and various other substituted quinolines have successfully employed single-crystal XRD to map their molecular geometries and packing motifs. These studies consistently reveal the power of XRD in providing unambiguous structural proof and understanding supramolecular assembly.

Crystal System and Space Group Analysis

The crystal system and space group are critical parameters derived from XRD data that describe the symmetry of the unit cell and the arrangement of molecules within it. For a definitive analysis of this compound, a suitable single crystal would be isolated and subjected to X-ray radiation. The resulting diffraction pattern would be analyzed to determine the unit cell dimensions (a, b, c, α, β, γ) and the symmetry operations present. This information allows for the assignment of one of the seven crystal systems (triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, or cubic) and one of the 230 possible space groups.

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) Data not available
β (°) Data not available
γ (°) Data not available
Volume (ų) Data not available

Note: This table is for illustrative purposes and will be populated once experimental data becomes available.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the solid state, or crystal packing, is dictated by a variety of non-covalent intermolecular interactions. These can include hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The presence of a methoxy group and a nitrogen atom in the quinoline ring, along with the highly polar carbonitrile group, suggests that a rich network of intermolecular interactions would be expected in the crystal structure of this compound.

Without experimental data, a definitive description of the packing motifs is not possible. However, based on the analysis of analogous structures, one could anticipate the formation of layered structures or more complex three-dimensional networks stabilized by a combination of the aforementioned interactions.

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

The general mechanism for EAS involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org Aromaticity is subsequently restored by the loss of a proton from the site of attack. masterorganicchemistry.com

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring, commonly using a mixture of nitric acid and sulfuric acid. libretexts.org For this specific quinoline, nitration is expected to occur primarily at the C5 or C8 positions of the benzene (B151609) ring.

Halogenation: Substitution with halogens like bromine or chlorine, usually catalyzed by a Lewis acid (e.g., FeBr3). youtube.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Reactions: Alkylation or acylation of the ring, though these reactions can be less effective with deactivated systems like quinoline. youtube.com

The precise outcome of these reactions depends on the specific reaction conditions and the balance of electronic and steric effects.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions are characteristic of electron-poor aromatic and heteroaromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group. The quinoline nucleus, specifically its pyridine (B92270) ring, is susceptible to such attacks. The nitrogen atom withdraws electron density, making the C2 and C4 positions electrophilic.

While the carbonitrile group at C4 is not a conventional leaving group, nucleophilic attack at this position is a known phenomenon in related heterocyclic systems. More commonly, if a good leaving group like a halogen were present at the C4 position, it would be readily displaced by a variety of nucleophiles. Studies on 4-chloroquinolines and 2,4-dichloroquinazolines demonstrate that the 4-position is highly reactive towards nucleophilic substitution. nih.govmdpi.com This high degree of regioselectivity is a cornerstone in the synthesis of many biologically active molecules. nih.gov

Common nucleophiles that can react with activated quinoline systems include:

Amines (primary and secondary)

Hydrazine (B178648)

Azides

Thiols and thiourea (B124793)

Alkoxides

The table below summarizes representative nucleophilic substitution reactions on related 4-substituted quinoline and quinazoline (B50416) scaffolds, illustrating the potential reactivity of the C4 position.

SubstrateNucleophileProduct TypeReference
4-Chloro-8-methylquinolin-2(1H)-oneHydrazine hydrate4-Hydrazino derivative mdpi.com
4-Chloro-8-methylquinolin-2(1H)-oneSodium azide4-Azido derivative mdpi.com
4-Chloro-8-methylquinolin-2(1H)-oneThiourea4-Sulfanyl derivative mdpi.com
2,4-DichloroquinazolineAnilines, Benzylamines4-Amino-2-chloroquinazoline nih.gov

Oxidation Reactions

The substituents on the 3-Methoxy-2-methylquinoline-4-carbonitrile scaffold are susceptible to oxidation. The methyl group at the C2 position is a primary site for oxidative transformation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3), can oxidize the methyl group to a carboxylic acid. This reaction pathway converts the 2-methylquinoline (B7769805) into a quinoline-2-carboxylic acid derivative.

Furthermore, the quinoline ring itself can undergo oxidation. Under certain conditions, the nitrogen atom can be oxidized to form the corresponding quinoline N-oxide. In other cases, harsh oxidative conditions can lead to the cleavage of the benzene ring. For instance, the oxidation of substituted quinolines can sometimes yield pyridine-dicarboxylic acids.

Reduction Reactions

The compound offers multiple sites for chemical reduction. The carbonitrile group and the quinoline ring system are the most prominent.

Reduction of the Carbonitrile Group: The cyano group can be readily reduced to a primary amine (-CH2NH2). This is a standard transformation achievable with powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. This reaction provides a synthetic route to 4-(aminomethyl)quinoline derivatives.

Reduction of the Quinoline Ring: The heterocyclic quinoline ring can be partially or fully reduced. Catalytic hydrogenation can lead to the formation of 1,2,3,4-tetrahydroquinoline (B108954) derivatives. The specific product often depends on the catalyst, pressure, and temperature used. This type of reduction is fundamental in the synthesis of various alkaloids and pharmacologically active molecules. nih.gov Domino reactions involving the reduction of a precursor nitro group followed by cyclization are also a powerful method for synthesizing the quinoline core. mdpi.com

Hydrolysis of the Carbonitrile Group to Carboxylic Acid

The carbonitrile (cyano) group at the C4 position can undergo hydrolysis to yield a carboxylic acid. This reaction can be catalyzed by either acid or base and typically requires heating. The transformation proceeds via a carboxamide intermediate. The final product of this reaction would be 3-methoxy-2-methylquinoline-4-carboxylic acid. The existence of closely related quinoline-4-carboxylic acids, such as 3-methoxy-2-phenylquinoline-4-carboxylic acid, confirms the viability of this pathway. chemicalbook.com

ReactantReagentsProduct
This compoundH₃O⁺ or OH⁻, Heat3-Methoxy-2-methylquinoline-4-carboxylic acid

Cyclization Reactions to Form Fused Heterocyclic Systems

The carbonitrile group is a versatile functional group that can participate in cyclization reactions to construct new fused heterocyclic rings. By reacting with various binucleophilic reagents, the carbonitrile and the adjacent ring carbon can serve as building blocks for annulated systems. For example, reaction with hydrazine or substituted hydrazines could lead to the formation of a fused pyrazole (B372694) ring. Similarly, reaction with hydroxylamine (B1172632) could yield a fused isoxazole (B147169) system, and reaction with amidines could produce a fused pyrimidine (B1678525) ring. Such cyclization strategies are valuable in medicinal chemistry for creating complex polycyclic scaffolds from relatively simple precursors. mdpi.com

Reactions Involving the Methoxy (B1213986) and Methyl Substituents

The substituents themselves are reactive centers that can undergo specific transformations.

Methoxy Group Reactions: The aryl methoxy group at C3 can be cleaved to reveal a hydroxyl group. This demethylation is typically achieved by treatment with strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). mdpi.com This would convert the compound into 3-hydroxy-2-methylquinoline-4-carbonitrile, a key intermediate for further functionalization.

Methyl Group Reactions: The C2-methyl group is activated by the adjacent ring nitrogen, making its protons acidic. This allows the methyl group to participate in condensation reactions with aldehydes and ketones (a Knoevenagel-type condensation) to form styryl or related unsaturated derivatives. This reactivity is a common feature of methyl groups at the α-position of nitrogen-containing heterocycles.

SubstituentReaction TypeReagent ExampleResulting Functional GroupReference
3-MethoxyEther Cleavage (Demethylation)BBr₃ or HBr3-Hydroxy mdpi.com
2-MethylOxidationKMnO₄2-Carboxylic Acid
2-MethylCondensationAldehydes (e.g., Benzaldehyde)2-Styryl derivative mdpi.com

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

DFT has become an indispensable method in computational chemistry for investigating the electronic structure of many-body systems. It is frequently used to determine a molecule's stable conformation and various electronic properties. For many related quinoline (B57606) compounds, DFT studies have provided valuable information.

Geometry Optimization

The initial step in most computational studies involves geometry optimization, where the molecule's most stable three-dimensional arrangement (the one with the lowest energy) is determined. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For 3-Methoxy-2-methylquinoline-4-carbonitrile, no such optimized structural parameters have been reported in the literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller energy gap generally implies higher reactivity. Without specific DFT calculations, the HOMO-LUMO energies and the corresponding energy gap for this compound remain unknown.

Molecular Electrostatic Potential (MEP) Mapping and Mulliken Charge Analysis

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). Similarly, Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into its electronic distribution. No MEP maps or Mulliken charge data have been published for this compound.

Thermodynamic Parameters

Computational methods can also predict a molecule's thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, at different temperatures. This information is valuable for understanding the compound's stability and behavior under various thermal conditions. To date, no theoretical thermodynamic data for this compound has been made available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines charge transfer, hyperconjugative interactions, and the nature of the bonds (e.g., sigma, pi). The specific NBO analysis for this compound has not been documented.

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties

TD-DFT is a computational method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. It calculates the energies of electronic transitions from the ground state to various excited states. This allows for a theoretical understanding of a compound's color and how it interacts with light. For this compound, no TD-DFT studies have been published, and therefore, its theoretical absorption spectrum remains uncharacterized.

Molecular Modeling and Simulations for Conformational Analysis

Molecular modeling and simulations are essential for understanding the three-dimensional structure and flexibility of a molecule, which in turn influence its physical and chemical properties. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms and the energy barriers between different conformations.

The primary rotatable bonds in this molecule are associated with the methoxy (B1213986) group and the methyl group. The orientation of the methoxy group relative to the quinoline ring can impact the electronic properties and steric interactions within the molecule. Computational methods, such as potential energy surface (PES) scans, can be employed to determine the preferred dihedral angles.

In a typical conformational analysis using computational software, the geometry of the molecule is optimized to find the lowest energy structure. The planarity of the quinoline ring system is a key feature, though minor puckering can occur. The spatial arrangement of the methoxy and methyl groups will be such that steric hindrance is minimized while electronic stabilization is maximized.

While no specific conformational analysis studies for this compound have been found, research on similar substituted quinolines often involves geometric optimization as a standard part of the computational protocol. These studies confirm the general planarity of the quinoline core and analyze the orientation of substituent groups.

Role As a Building Block and Synthetic Intermediate in Advanced Chemical Synthesis

Precursor in the Synthesis of Diverse Quinoline (B57606) Derivatives.researchgate.netrsc.org

3-Methoxy-2-methylquinoline-4-carbonitrile serves as a key intermediate in the synthesis of a multitude of quinoline derivatives. researchgate.net The nitrile functionality is a versatile handle for chemical manipulation, allowing for its conversion into amines, carboxylic acids, and other functional groups, thereby enabling the generation of a broad spectrum of substituted quinolines. These derivatives are of significant interest due to their wide-ranging biological activities. nih.gov

Multicomponent reactions (MCRs) have become an efficient strategy for synthesizing complex quinoline scaffolds, offering high atom economy and the ability to introduce structural diversity. rsc.org The versatility of these reactions allows for the tailored introduction of various functional groups and substitution patterns, which is crucial for applications in medicinal chemistry and materials science. rsc.org

Starting MaterialReagents and ConditionsProductReference
3-Methoxy-4-hydroxybenzoic acidEsterification, alkylation, nitration, reduction, cyclization, chlorination, aminationBosutinib mdpi.com
2-Methoxy β-tetralone, β-Methyl naphthalenyl bromideSodium hydride, methane (B114726) sulfonic acid2-Methoxy dibenzo[a,g]fluorene nih.gov
Phenylamine derivative, 3,3-diethoxypropionitrileTrifluoroacetic acidQuinoline derivative (Schiff's base intermediate) mdpi.com

This table showcases examples of how quinoline derivatives are synthesized from various starting materials, highlighting the versatility of synthetic routes.

The strategic functionalization of this compound facilitates the construction of more complex, fused polycyclic systems. For instance, the synthesis of methoxy (B1213986) dibenzofluorene (B14450075) derivatives has been achieved through a one-pot operation involving alkylation, cyclodehydration, and aromatization. nih.gov This approach demonstrates a powerful strategy for preparing complex polycyclic aromatic compounds, which are known to possess interesting biological activities, including antitumor properties. nih.gov The development of such synthetic methodologies is crucial for exploring new chemical space and creating novel molecular frameworks. nih.gov

Contribution to Scaffold Diversity in Medicinal Chemistry Research.nih.gov

The quinoline core is a privileged scaffold in medicinal chemistry, and this compound provides a valuable platform for generating libraries of diverse compounds for biological screening. researchgate.netrsc.orgnih.govresearchgate.net The ability to readily modify the substituents on the quinoline ring allows for the fine-tuning of physicochemical and pharmacological properties. rsc.org This scaffold diversity is essential for the discovery of new drug candidates with improved efficacy and selectivity. nih.gov

The synthesis of novel hydrazones incorporating a 4-methylsulfonylbenzene scaffold, for example, has led to the identification of potent antitumor agents. nih.gov This highlights the importance of scaffold hopping and the introduction of diverse structural motifs to explore new areas of biologically relevant chemical space. nih.govnih.gov

Compound ClassBiological Target/ActivitySynthetic StrategyReference
Quinoline-4-carboxylic acid derivativesAntitumor (STAT3 inhibition)Doebner hydrogen-transfer reaction nih.gov
Hydrazones with 4-methylsulfonylbenzene scaffoldAntitumor (COX-2, EGFR, HER2 inhibition)Condensation of aldehydes and benzohydrazide nih.gov
Tetrahydroisoquinoline-3-carboxylatesMMP-8 inhibitorsStructure-based design

This interactive table illustrates how different quinoline-based scaffolds are designed to target various biological pathways, a key strategy in medicinal chemistry.

Potential in Materials Science Research

Beyond its applications in medicinal chemistry, the unique electronic and photophysical properties of quinoline derivatives make them promising candidates for materials science research.

One area of significant interest is the development of materials with Aggregation-Induced Emission (AIE) . AIE-active materials are typically non-emissive in solution but become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govrsc.org This phenomenon is attributed to the restriction of intramolecular motion in the aggregated state, which promotes radiative decay pathways. rsc.org

Quinoline-malononitrile derivatives have been investigated as AIE building blocks. mdpi.com The introduction of a quinoline moiety can influence the molecular packing and intermolecular interactions, which are critical for achieving AIE. For instance, studies on isoquinoline (B145761) derivatives have shown that twisted molecular conformations and strong intramolecular charge transfer contribute to outstanding AIE and mechanofluorochromic (MFC) properties. nih.gov While direct research on the AIE properties of this compound is not extensively reported, its structural features suggest it could be a valuable precursor for designing novel AIE-active materials. The methoxy and nitrile groups can be modified to tune the electronic properties and promote the desired intermolecular interactions necessary for AIE. mdpi.com

The development of AIE-active materials has significant implications for various applications, including organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The ability to create materials that are highly emissive in the solid state is a key advantage for fabricating efficient and stable OLED devices.

Q & A

Q. What are the common synthetic routes for 3-Methoxy-2-methylquinoline-4-carbonitrile, and how are reaction conditions optimized?

  • Methodological Answer : The Friedländer synthesis is a widely used method, involving condensation of 2-aminobenzaldehyde derivatives with ketones under acidic conditions. For example, methyl 3-methoxy-2-methylquinoline-4-carboxylate (a structurally related compound) is synthesized via this route using acetic acid as a catalyst, achieving yields >75% under reflux . Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalyst loading (e.g., 5–10 mol% H₂SO₄). Monitoring via TLC or HPLC ensures reaction completion.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methyl groups (δ ~2.5–2.7 ppm). Aromatic protons appear as multiplet signals (δ ~7.0–8.5 ppm) .
  • FT-IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and methoxy C-O stretch at ~1250 cm⁻¹ .
  • Crystallography :
    Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines bond lengths/angles and validates planar quinoline geometry. WinGX and ORTEP visualize anisotropic displacement ellipsoids .

Q. How is purity assessed during synthesis, and what are common purification methods?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS. Recrystallization from ethanol:toluene (1:2 v/v) removes byproducts like unreacted precursors . Column chromatography (silica gel, hexane:ethyl acetate gradient) resolves regioisomers. Melting point analysis (e.g., 192–197°C for analogous compounds) confirms crystalline purity .

Q. What are the key functional groups influencing reactivity in this compound?

  • Methodological Answer :
  • Nitrile (C≡N) : Participates in nucleophilic addition (e.g., with Grignard reagents) or cycloaddition reactions.
  • Methoxy (-OCH₃) : Directs electrophilic substitution to the quinoline ring’s 5- or 8-positions.
  • Methyl (-CH₃) : Steric hindrance moderates reaction rates at the 2-position .
    Reactivity studies use kinetic assays (UV-Vis monitoring) and DFT calculations to map electron density .

Q. How is the compound’s stability evaluated under varying storage conditions?

  • Methodological Answer : Accelerated stability testing involves:
  • Thermal Stability : TGA/DSC analysis (25–300°C, 10°C/min) to detect decomposition.
  • Photostability : Exposure to UV light (254 nm) for 48h, monitored via HPLC .
    Storage recommendations: desiccated at 0–6°C in amber vials to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational methods predict biological activity and optimize derivatization?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases). For example, quinoline-4-carbonitrile derivatives show affinity for ATP-binding pockets (ΔG ≈ -9.5 kcal/mol) .
  • QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with IC₅₀ values. Machine learning (Random Forest) prioritizes substituents for synthesis .

Q. What strategies resolve contradictions in crystallographic data, such as disordered moieties?

  • Methodological Answer :
  • Disorder Modeling : SHELXL refines occupancy ratios for overlapping atoms (e.g., methoxy groups). Constraints (e.g., DFIX for bond lengths) maintain geometry .
  • Twinned Data : Twin law matrices in SHELXL handle pseudo-merohedral twinning. R₁/Rw convergence <5% validates refinement .
  • Validation Tools : PLATON checks for missed symmetry and hydrogen bonding patterns .

Q. How are reaction byproducts analyzed, and what mechanistic insights do they provide?

  • Methodological Answer : Byproducts (e.g., N-oxide derivatives or dimerization products) are identified via LC-MS/MS and isolated via preparative HPLC. Isotopic labeling (¹³C-methoxy) tracks reaction pathways. For example, competing pathways in Friedländer synthesis are probed using kinetic isotope effects (KIE >1.2 indicates rate-limiting proton transfer) .

Q. What advanced techniques characterize ring puckering and conformational dynamics?

  • Methodological Answer :
  • Cremer-Pople Parameters : Quantify puckering amplitude (q) and phase angle (θ) for non-planar quinoline rings. SC-XRD data analyzed with Jmol or Mercury .
  • DFT Calculations : Gaussian09 optimizes conformers (B3LYP/6-31G*) to compare experimental vs. theoretical puckering .

Q. How is the compound integrated into multicomponent reactions for library synthesis?

  • Methodological Answer :
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) adds triazole moieties to the nitrile group. Yields >80% require 1 mol% CuI, DIPEA base, and 12h reaction time .
  • Ugi Reaction : Combines quinoline-4-carbonitrile, aldehydes, amines, and isocyanides in methanol (24h, rt) to generate tetrazole derivatives .

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